molecular formula C18H22ClNO B13729623 1-(o-Anisyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride CAS No. 21165-51-5

1-(o-Anisyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride

Cat. No.: B13729623
CAS No.: 21165-51-5
M. Wt: 303.8 g/mol
InChI Key: QYOYUQUNULCUIG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(o-Anisyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride typically involves the reaction of o-anisaldehyde with phenylacetone in the presence of a base, followed by the addition of dimethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(o-Anisyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

    Addition: The double bond in the propene backbone can participate in addition reactions with reagents like hydrogen halides or halogens, leading to the formation of halogenated derivatives.

Scientific Research Applications

1-(o-Anisyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride has several scientific research applications, including:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.

    Medicinal Chemistry:

    Biological Studies: It can be used in biological research to study its effects on various biological systems, including its potential as a ligand for receptor binding studies.

    Industrial Applications: The compound may find use in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(o-Anisyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with target molecules, while the anisyl and phenyl groups may contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(o-Anisyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride can be compared with similar compounds such as:

    1-(p-Anisyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride: This compound has a para-substituted anisyl group instead of an ortho-substituted one, which may affect its reactivity and interactions with molecular targets.

    1-(o-Anisyl)-1-phenyl-3-ethylaminoprop-1-ene hydrochloride: This compound has an ethylamino group instead of a dimethylamino group, which may influence its chemical properties and biological activity.

    1-(o-Anisyl)-1-phenyl-3-dimethylaminoprop-2-ene hydrochloride: This compound has a different position of the double bond in the propene backbone, which may alter its reactivity and interactions with other molecules.

Properties

CAS No.

21165-51-5

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N,N-dimethyl-3-phenylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C18H21NO.ClH/c1-19(2)14-13-16(15-9-5-4-6-10-15)17-11-7-8-12-18(17)20-3;/h4-13H,14H2,1-3H3;1H

InChI Key

QYOYUQUNULCUIG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=C(C1=CC=CC=C1)C2=CC=CC=C2OC.Cl

Origin of Product

United States

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